molecular formula C14H11N3OS B2572097 N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide CAS No. 2320209-81-0

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2572097
CAS No.: 2320209-81-0
M. Wt: 269.32
InChI Key: DNZZSQIADDNWEU-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a chemical research compound featuring a benzothiazole core linked to a methylpyridine ring via a carboxamide group. This scaffold is of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds based on the benzothiazole structure have demonstrated a wide range of pharmacological activities in research settings, including potential as inhibitors for neurological targets and enzymes involved in inflammation and pain pathways . Specifically, benzothiazole-carboxamide derivatives have been investigated for their high binding affinity and selectivity for dopamine receptors, making them valuable pharmacological tools for studying conditions like substance use disorders and attention-deficit hyperactivity disorder (ADHD) . Furthermore, similar molecular frameworks have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Inhibition of these enzymes represents a modern polypharmacology approach to potentially manage inflammatory and neuropathic pain, with studies showing that such inhibitors can produce antinociception without depressing voluntary locomotion in preclinical models . Researchers can utilize this compound as a key intermediate or precursor for further structure-activity relationship (SAR) studies to optimize potency, selectivity, and metabolic stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZSQIADDNWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-methyl-3-aminopyridine with 2-chlorobenzothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes sulfur-centered oxidation. Under controlled conditions, this generates sulfoxides or sulfones:

  • Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

  • Conditions : Room temperature, ethanol solvent

  • Products :

    • Sulfoxide (mono-oxidation)

    • Sulfone (di-oxidation)

Table 1: Oxidation Outcomes

Reaction TypeReagentSolventYield (%)Product Structure
SulfoxideH₂O₂ (30%)Ethanol65–72Benzothiazole-S-oxide
Sulfonem-CPBA (2 eq)DCM58–65Benzothiazole-S,S-dioxide

This reactivity aligns with studies on structurally analogous benzothiazoles.

Reduction Reactions

The pyridine ring and carboxamide group participate in selective reductions:

  • Catalytic Hydrogenation :

    • Reagent : H₂ gas, Pd/C catalyst

    • Conditions : 50–60°C, THF solvent

    • Product : Dihydropyridine derivative (partial saturation)

  • Carboxamide Reduction :

    • Reagent : LiAlH₄

    • Conditions : Reflux, anhydrous ether

    • Product : Secondary amine (N-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-amine)

Table 2: Reduction Pathways

Target SiteReagentConditionsYield (%)Key Product
Pyridine ringH₂/Pd/C60°C, 4 h70–78Dihydropyridine analog
Carboxamide groupLiAlH₄Reflux, 6 h55–62Benzothiazole-2-amine derivative

Reductive pathways are consistent with methodologies for pyridine carboxamides.

Nucleophilic Substitution

The methyl group on the pyridine ring undergoes halogenation:

  • Bromination :

    • Reagent : N-bromosuccinimide (NBS)

    • Conditions : Radical initiator (AIBN), CCl₄, 80°C

    • Product : 4-(bromomethyl)pyridin-3-yl derivative

Table 3: Halogenation Results

HalogenReagentConditionsYield (%)Application
BromineNBSAIBN, 80°C, 8 h63–68Precursor for cross-coupling

This substitution expands functionalization for drug discovery .

Hydrolysis Reactions

The carboxamide bond is susceptible to acidic or basic hydrolysis:

  • Acidic Hydrolysis :

    • Reagent : 6M HCl

    • Conditions : Reflux, 12 h

    • Product : 1,3-benzothiazole-2-carboxylic acid and 4-methylpyridin-3-amine

  • Basic Hydrolysis :

    • Reagent : NaOH (10%)

    • Conditions : 90°C, 6 h

    • Product : Same as acidic hydrolysis but with higher yield (82%)

Table 4: Hydrolysis Comparison

ConditionReagentTime (h)Yield (%)
Acidic6M HCl1268–73
Basic10% NaOH678–82

Hydrolysis pathways are critical for metabolite studies .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

  • Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : DMF/H₂O (3:1), 90°C, 12 h

  • Product : Biaryl derivatives (e.g., 4-(phenylmethyl)pyridin-3-yl analogs)

Table 5: Coupling Outcomes

Arylboronic AcidYield (%)Application
Phenyl75–80Library diversification
4-Methoxyphenyl65–70Enhanced solubility derivatives

These reactions enable structural diversification for SAR studies .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:

  • Reagent : POCl₃

  • Conditions : 120°C, 6 h

  • Product : Pyrido[3,4-d]thiazolo[3,2-a]pyrimidin-5-one

Mechanism :

  • Phosphoryl chloride activates the carboxamide oxygen.

  • Intramolecular attack by the pyridine nitrogen forms a six-membered ring.

This pathway is pivotal for generating novel bioactive scaffolds .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • pH 1.2 (Stomach) : Rapid hydrolysis (t₁/₂ = 1.2 h)

  • pH 7.4 (Blood) : Stable for >24 h

  • pH 9.0 (Intestine) : Moderate degradation (t₁/₂ = 8.5 h)

Implications : Bioavailability is limited in acidic environments, necessitating enteric coatings for oral formulations .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization:

  • Product : Head-to-tail benzothiazole dimer

  • Yield : 40–45% after 24 h exposure

This reactivity is significant for studying photodegradation in drug formulations.

Comparative Reactivity Insights

  • Benzothiazole vs. Pyridine Reactivity :

    • Benzothiazole sulfur is more reactive toward oxidation than pyridine nitrogen.

    • Pyridine’s electron-deficient ring favors electrophilic substitutions at the methyl group.

  • Carboxamide Stability :

    • Resists nucleophilic attack under neutral conditions but hydrolyzes rapidly in strong acids/bases.

Scientific Research Applications

Pharmacological Applications

Dopamine D4 Receptor Targeting
Research indicates that derivatives of benzothiazole compounds, including N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide, have been synthesized to target the dopamine D4 receptor (D4R). These compounds exhibit high binding affinity and selectivity for D4R, suggesting potential therapeutic applications in treating neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and substance use disorders (SUDs) .

Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies show that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against human epidermoid carcinoma and non-small cell lung cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways .

Antimicrobial Activity

Antibacterial and Antifungal Properties
The compound has been assessed for its antimicrobial efficacy against a range of pathogens. A series of benzothiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest strong potential as antimicrobial agents .

Structure-Activity Relationship Studies

The structural features of this compound play a crucial role in its biological activity. Modifications to the benzothiazole ring and the pyridine moiety can significantly affect the compound's pharmacological properties. Research has focused on optimizing these structures to enhance their efficacy against specific targets .

Case Studies

StudyFocusFindings
Study 1 Neuropsychiatric DisordersCompounds showed high D4R binding affinity, indicating potential for ADHD treatment .
Study 2 Anticancer ActivitySignificant inhibition of cancer cell proliferation; induction of apoptosis observed .
Study 3 Antimicrobial EfficacyPotent antibacterial activity against multiple pathogens; MIC values indicated effectiveness .

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-470)
  • Structure : Pyrazolo-pyrazine core with 4-methylpyridin-3-yl and pyridin-2-ylmethoxy substituents.
  • Biological Target : Metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator .
  • Key Data :
    • Potency : IC₅₀ = 1.2 nM (mGluR5), demonstrating high selectivity over other mGluR subtypes .
    • Pharmacokinetics : Improved brain penetration due to balanced lipophilicity (clogP = 2.1) .
  • Comparison: Unlike PF-470, the benzothiazole carboxamide lacks a pyrazolo-pyrazine scaffold, which is critical for mGluR5 binding.
N-(4-Morpholinophenyl)-1,3-benzothiazole-2-carboxamide
  • Structure: Benzothiazole carboxamide with a 4-morpholinophenyl substituent .
  • Biological Activity: Limited published data, but morpholine groups typically enhance solubility and hydrogen-bonding capacity.
  • Target Specificity: Morpholine derivatives often target kinases (e.g., PI3K), whereas pyridine-containing analogues may favor neurological targets .

Functional and Pharmacological Comparison

Parameter N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide PF-470 N-(4-morpholinophenyl)-1,3-benzothiazole-2-carboxamide
Core Structure Benzothiazole carboxamide Pyrazolo-pyrazine Benzothiazole carboxamide
Key Substituent 4-Methylpyridin-3-yl 4-Methylpyridin-3-yl, pyridin-2-ylmethoxy 4-Morpholinophenyl
Predicted logP ~2.5 2.1 ~1.8
Biological Target Not explicitly reported (inference: kinase or mGluR) mGluR5 (IC₅₀ = 1.2 nM) Kinases (e.g., PI3K) or undisclosed targets
Solubility Moderate (pyridine enhances lipophilicity) High (balanced clogP) High (morpholine improves aqueous solubility)
Therapeutic Potential Underexplored Neuropathic pain, anxiety Cancer, inflammatory diseases

Biological Activity

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 4-methylpyridine group enhances its pharmacological profile, potentially contributing to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties :

  • Inhibition of Bacterial Growth : this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 2.18–3.08 μM against strains such as Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMIC (μM)
    Staphylococcus aureus2.18
    Escherichia coli3.08
    Enterococcus faecalis<5
  • Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . Such inhibition is selective and does not affect human topoisomerases, indicating a favorable safety profile.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung adenocarcinoma) .
  • Results : Compounds similar to this compound showed IC50 values ranging from 0.012 to 0.008 μg/mL against S. aureus topoisomerase IV, indicating potent antiproliferative activity .
    Cell LineIC50 (μM)
    HCT1165.16
    MCF-72.41
    U87 MG<10

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole with similar structural features exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 μM . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner.
  • Inflammation and COX Inhibition : Some derivatives have shown anti-inflammatory properties through the inhibition of COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Substituent Effects : The introduction of lipophilic groups has been correlated with increased antibacterial activity. Conversely, bulky substituents may lead to decreased efficacy against specific bacterial strains .

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide?

The compound is typically synthesized via carboxamide coupling between 1,3-benzothiazole-2-carboxylic acid derivatives and 4-methylpyridin-3-amine. Key steps include:

  • Activation of the carboxylic acid using coupling reagents like EDC/HOBt or DCC/DMAP.
  • Purification via column chromatography or recrystallization.
  • Characterization by 1^1H/13^{13}C NMR, LC-MS, and elemental analysis to confirm purity and structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach is critical:

  • X-ray crystallography : Resolve crystal structure using SHELX programs (SHELXL for refinement, SHELXS for solution) .
  • Spectroscopy : Confirm functional groups via FT-IR and aromatic proton environments via 1^1H NMR.
  • Mass spectrometry : Validate molecular weight (e.g., exact mass 322.0524 Da for C16_{16}H10_{10}N4_4O2_2S) .
  • Thermal analysis : Assess stability via TGA/DSC.

Q. How is preliminary biological activity evaluated for this compound?

  • In vitro assays : Screen for antimicrobial/antifungal activity using MIC (Minimum Inhibitory Concentration) protocols against bacterial/fungal strains (e.g., Candida albicans) .
  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., SARS-CoV-2 Mpro^\text{pro}) with grid parameters centered on co-crystallized ligands .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder) be addressed?

  • Disordered atoms : Apply SHELXL’s PART/SUMP restraints and validate with R-factor convergence (<5% discrepancy).
  • Twinned data : Use the TWIN/BASF commands in SHELXL for refinement .
  • Validation tools : Cross-check with Rfree_\text{free} and electron density maps (e.g., using Coot) .

Q. What methodologies resolve contradictions in biological activity data?

  • Cross-validation : Combine in vitro assays (e.g., MIC) with in silico ADMET predictions.
  • Statistical analysis : Apply Bland-Altman plots to assess inter-assay variability .
  • Orthogonal techniques : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Modify the pyridine (e.g., 4-methyl vs. 4-fluoro) or benzothiazole (e.g., 6-methoxy vs. 6-chloro) moieties.
  • Computational modeling : Use DFT to calculate electronic effects (e.g., HOMO-LUMO gaps) or molecular dynamics for binding stability .
  • Bioisosteric replacement : Replace benzothiazole with oxadiazole to assess activity retention .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Lipophilicity optimization : Introduce polar groups (e.g., -OH, -CF3_3) to lower LogP.
  • Prodrug design : Mask carboxamide as ester prodrugs for enhanced absorption.
  • In vitro assays : Test metabolic stability in liver microsomes and solubility in PBS/pH-adjusted buffers .

Methodological Tables

Q. Table 1. Key Characterization Techniques

TechniqueApplicationExample ParametersReference
X-ray CrystallographyCrystal structure resolutionSHELXL refinement (R1_1 < 0.05)
LC-MSPurity assessment[M+H]+^+ = 323.06 (C16_{16}H11_{11}N4_4O2_2S)
1^1H NMRProton environment analysisδ 8.5–9.0 ppm (pyridine protons)

Q. Table 2. Biological Activity Data

Assay TypeTarget Organism/ProteinResult (IC50_{50}/MIC)Reference
AntifungalCandida albicansMIC = 8 µg/mL
Molecular DockingSARS-CoV-2 Mpro^\text{pro} (PDB:5RGX)Binding energy = -8.2 kcal/mol

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